molecular formula C11H12N2O2S B2734140 5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione CAS No. 689251-29-4

5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B2734140
CAS No.: 689251-29-4
M. Wt: 236.29
InChI Key: YNRZYTLQKBPRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features an aminobenzyl group and a methyl group attached to the thiazolidine ring

Scientific Research Applications

5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-aminobenzylamine with a thiazolidine-2,4-dione derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include thionyl chloride, which acts as a dehydrating agent, and various solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes steps such as the preparation of intermediates, purification through recrystallization or chromatography, and quality control to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The aminobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of aminobenzyl derivatives.

Mechanism of Action

The mechanism of action of 5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzyl alcohol: A compound with a similar aminobenzyl group but lacking the thiazolidine ring.

    3-Methylthiazolidine-2,4-dione: A compound with a similar thiazolidine ring but lacking the aminobenzyl group.

Uniqueness

5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione is unique due to the combination of its aminobenzyl and thiazolidine moieties. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other related compounds.

Properties

IUPAC Name

5-[(4-aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-5,9H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRZYTLQKBPRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(SC1=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-methyl-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione (1.0 g), 5% palladium carbon (1.0 g) and tetrahydrofuran (150 mL) was subjected to catalytic reduction under hydrogen pressure of 5.0 kgf·cm−2. The catalyst was removed by filtration, and the filtrate was concentrated to give 5-(4-aminobenzyl)-3-methyl-1,3-thiazolidine-2,4-dione as colorless crystals (0.71 g, yield 79%). Recrystallization thereof from ethyl acetate-hexane gave colorless prism crystals. melting point: 91-92° C.
Quantity
1 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.